1-Benzyl-3-(bromomethyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-3-(bromomethyl)azetidine is a four-membered heterocyclic compound containing a nitrogen atom. This compound is part of the azetidine family, known for their significant ring strain and unique reactivity. The presence of a bromomethyl group at the 3-position and a benzyl group at the 1-position makes this compound particularly interesting for various synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(bromomethyl)azetidine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of benzylamine with a suitable bromomethyl precursor under basic conditions can yield the desired azetidine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-3-(bromomethyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents such as lithium aluminum hydride are commonly used.
Major Products Formed:
Substitution Reactions: Products include various substituted azetidines with different functional groups.
Oxidation and Reduction Reactions: Products include oxides and amines, respectively.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-3-(bromomethyl)azetidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Benzyl-3-(bromomethyl)azetidine involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, facilitating reactions with nucleophiles. This reactivity is crucial for its role in synthetic chemistry and biological applications .
Vergleich Mit ähnlichen Verbindungen
Azetidine: A simpler four-membered ring without the benzyl and bromomethyl substituents.
1-Benzylazetidine: Lacks the bromomethyl group, making it less reactive in certain substitution reactions.
3-(Bromomethyl)azetidine: Lacks the benzyl group, affecting its overall reactivity and applications.
Uniqueness: 1-Benzyl-3-(bromomethyl)azetidine stands out due to the presence of both the benzyl and bromomethyl groups, which confer unique reactivity and versatility in synthetic applications .
Eigenschaften
Molekularformel |
C11H14BrN |
---|---|
Molekulargewicht |
240.14 g/mol |
IUPAC-Name |
1-benzyl-3-(bromomethyl)azetidine |
InChI |
InChI=1S/C11H14BrN/c12-6-11-8-13(9-11)7-10-4-2-1-3-5-10/h1-5,11H,6-9H2 |
InChI-Schlüssel |
IRKZMPLRWBBIBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1CC2=CC=CC=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.